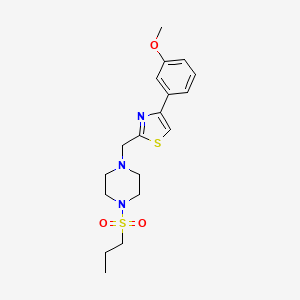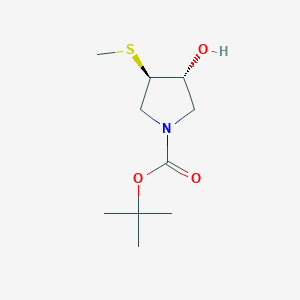![molecular formula C10H9ClF3NO2 B2950689 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 851721-86-3](/img/structure/B2950689.png)
2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic organic compound known for its unique chemical properties and applications. It belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups . This compound is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as triflumuron, act as chitin biosynthesis inhibitors .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its targets and cause changes that inhibit the normal function of the target .
Biochemical Pathways
Similar compounds like triflumuron disturb the chitin biosynthesis of insects, particularly in immature life stages .
Pharmacokinetics
Studies on triflumuron, a similar compound, suggest that it is rapidly metabolized in rats, with a total of 17 components detected in urine .
Result of Action
Similar compounds like triflumuron act primarily as a feeding poison for biting and sucking pests .
Biochemische Analyse
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The compound is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and isopropanol, as well as catalysts and bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide can be compared with other similar compounds, such as:
Triflumuron: An insecticide from the chitin biosynthesis inhibitors group, used in agriculture and veterinary medicine.
4-(trifluoromethyl)aniline: A related compound used in the synthesis of various organic molecules.
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: Another trifluoromethylbenzene derivative with similar chemical properties.
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6(11)9(16)15-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFWBXRZKCHTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2950606.png)
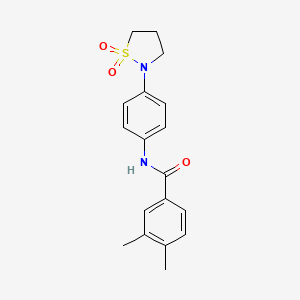
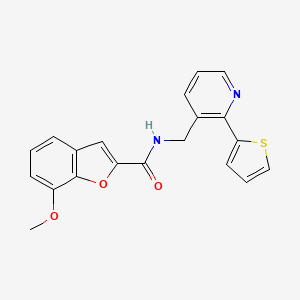

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)

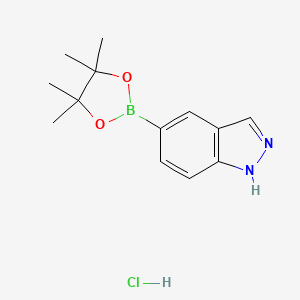
![7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2950620.png)
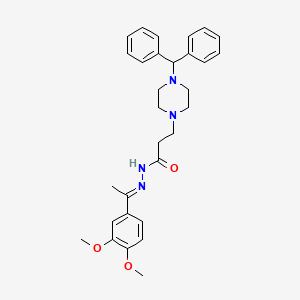

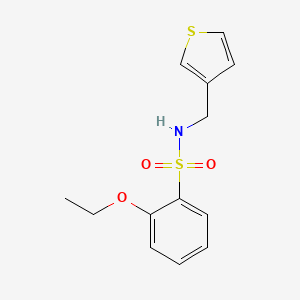
![propan-2-yl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2950627.png)
